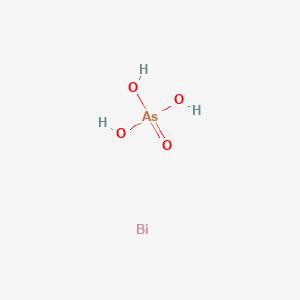
Arsoric acid;bismuthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsoric acid: (H₃AsO₄) and bismuthane (BiH₃) are two distinct chemical compounds with unique properties and applicationsIt is primarily found in solution and is known for its oxidizing properties . Bismuthane, on the other hand, is the heaviest analogue of ammonia and is known for its instability, decomposing to bismuth metal at temperatures below 0°C .
Méthodes De Préparation
Arsoric Acid:
Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.
Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.
Bismuthane:
Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.
Analyse Des Réactions Chimiques
Arsoric Acid:
Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.
Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.
Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.
Bismuthane:
Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.
Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.
Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).
Applications De Recherche Scientifique
Arsoric Acid:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.
Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.
Bismuthane:
Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.
Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
13702-38-0 |
|---|---|
Formule moléculaire |
AsBiO4 |
Poids moléculaire |
347.900 g/mol |
Nom IUPAC |
bismuth;arsorate |
InChI |
InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |
Clé InChI |
MSJCTWLOXLXSJQ-UHFFFAOYSA-K |
SMILES |
O[As](=O)(O)O.[Bi] |
SMILES canonique |
[O-][As](=O)([O-])[O-].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















